6-Bromophthalazine-1,4-diol

CAS No.: 76240-49-8

Cat. No.: VC2365240

Molecular Formula: C8H5BrN2O2

Molecular Weight: 241.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 76240-49-8 |

|---|---|

| Molecular Formula | C8H5BrN2O2 |

| Molecular Weight | 241.04 g/mol |

| IUPAC Name | 6-bromo-2,3-dihydrophthalazine-1,4-dione |

| Standard InChI | InChI=1S/C8H5BrN2O2/c9-4-1-2-5-6(3-4)8(13)11-10-7(5)12/h1-3H,(H,10,12)(H,11,13) |

| Standard InChI Key | UFWQSROUAIPXQJ-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1Br)C(=O)NNC2=O |

| Canonical SMILES | C1=CC2=C(C=C1Br)C(=O)NNC2=O |

Introduction

| Parameter | Value |

|---|---|

| CAS Number | 76240-49-8 |

| Molecular Formula | C₈H₅BrN₂O₂ |

| IUPAC Name | 6-bromo-2,3-dihydrophthalazine-1,4-dione |

| PubChem Compound ID | 11379478 |

| HS Code | 2933990090 |

These identification parameters are essential for regulatory compliance and proper handling in laboratory settings .

Structural Characteristics

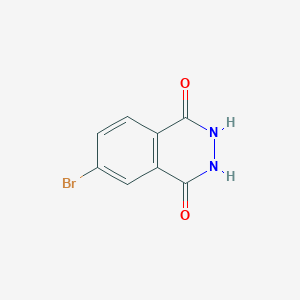

The molecular structure of 6-Bromophthalazine-1,4-diol features a phthalazine core with a bromine substituent at position 6 and hydroxyl groups at positions 1 and 4. This arrangement creates a compound with specific chemical reactivity and physical properties that distinguish it from other phthalazine derivatives.

Structural Representations

Various structural representation formats provide different ways to characterize and identify this compound:

| Representation Type | Value |

|---|---|

| InChI | InChI=1S/C8H5BrN2O2/c9-4-1-2-5-6(3-4)8(13)11-10-7(5)12/h1-3H,(H,10,12)(H,11,13) |

| SMILES | C1=CC2=C(C=C1Br)C(=O)NNC2=O |

| Canonical SMILES | C1=CC2=C(C=C1Br)C(=O)NNC2=O |

| InChIKey | UFWQSROUAIPXQJ-UHFFFAOYSA-N |

These structural representations are critical for computational chemistry applications and database searches, allowing researchers to uniquely identify and model the compound.

Physical and Chemical Properties

The physical and chemical properties of 6-Bromophthalazine-1,4-diol determine its behavior in various experimental conditions and its potential applications.

Basic Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 241.041 g/mol |

| Physical State | Solid (presumed based on similar compounds) |

| LogP | 1.80350 |

| Polar Surface Area (PSA) | 66.24000 Ų |

| Melting Point | Not Available |

| Boiling Point | Not Available |

| Density | Not Available |

| Flash Point | Not Available |

The limited availability of experimental physical property data suggests that further characterization of this compound would be valuable to the scientific community .

Chemical Characteristics

6-Bromophthalazine-1,4-diol contains several functional groups that define its chemical reactivity:

-

The bromophenyl moiety provides a site for various cross-coupling reactions.

-

The hydrazide-like structure (-CO-NH-NH-CO-) enables hydrogen bonding capabilities.

-

The two carbonyl groups can participate in nucleophilic addition reactions.

-

The presence of acidic NH groups allows for deprotonation reactions and salt formation.

These structural features make the compound particularly interesting for synthetic organic chemistry applications, especially in pharmaceutical development.

Applications and Research Significance

Synthetic Applications

6-Bromophthalazine-1,4-diol serves as an important synthetic intermediate in organic chemistry. The bromine substituent provides a reactive site for various transformations:

-

Cross-coupling reactions (Suzuki, Sonogashira, Heck) to introduce new carbon-carbon bonds.

-

Nucleophilic substitution reactions to replace the bromine with other functional groups.

-

Metal-halogen exchange reactions followed by electrophilic quenching.

These transformations allow chemists to use this compound as a building block for the synthesis of more complex molecules .

Research Applications

| Regulatory Parameter | Value |

|---|---|

| VAT | 17.0% |

| Tax Rebate Rate | 13.0% |

| MFN Tariff | 6.5% |

| General Tariff | 20.0% |

These regulatory parameters are important considerations for research institutions and chemical suppliers handling this compound .

Related Compounds

Structural Analogs

The search results mention 6-bromo-1,4-dichlorophthalazine (C₈H₃BrCl₂N₂), which is a related compound with chlorine atoms replacing the hydroxyl groups. This compound has different chemical properties and reactivity patterns:

| Property | 6-Bromophthalazine-1,4-diol | 6-bromo-1,4-dichlorophthalazine |

|---|---|---|

| Molecular Formula | C₈H₅BrN₂O₂ | C₈H₃BrCl₂N₂ |

| Molecular Weight | 241.04 g/mol | 276.89 g/mol |

| Functional Groups | Hydroxyl/carbonyl | Chloro substituents |

| SMILES | C1=CC2=C(C=C1Br)C(=O)NNC2=O | C1=CC2=C(C=C1Br)C(=NN=C2Cl)Cl |

The dichlorophthalazine derivative would generally exhibit greater reactivity toward nucleophilic substitution reactions compared to the diol form .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume